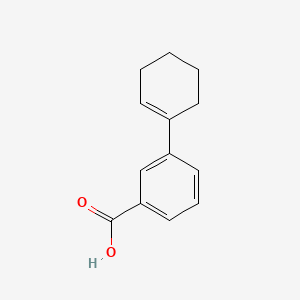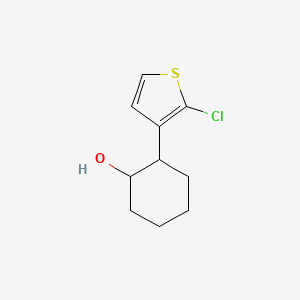
(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The Boc group can be selectively removed to expose the amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Deprotected amino acid.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
2-([(TERT-BUTOXY)CARBONYL]AMINO)PYRIDIN-4-YLACETIC ACID: Similar in structure but with a pyridine ring.
(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-[(TERT-BUTOXYCARBONYL)AMINO]METHYL)PHENYLPROPANOIC ACID: Contains additional Boc-protected amino groups
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is unique due to its specific combination of the Boc-protected amino group and the methylsulfanyl group, which provides distinct reactivity and stability properties. This makes it particularly useful in selective peptide synthesis and other specialized organic reactions.
Properties
Molecular Formula |
C11H21NO4S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
BBKWPHNJSWWLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



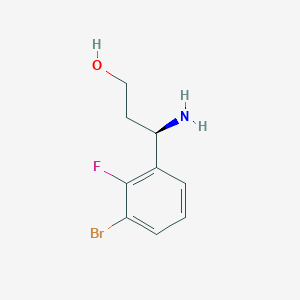

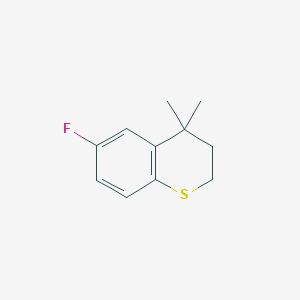
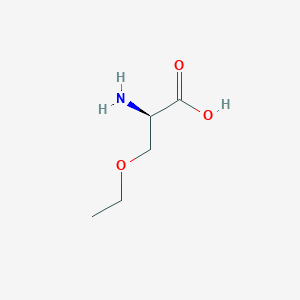

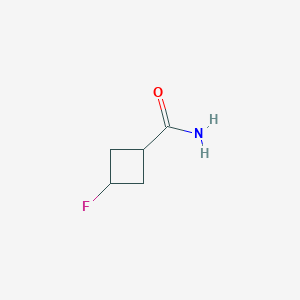
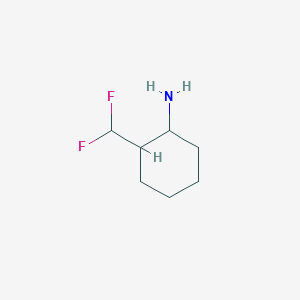
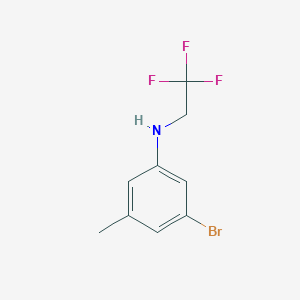

![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)

